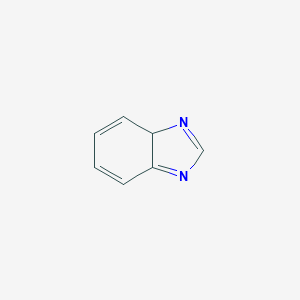![molecular formula C12H7N3S B065866 4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- CAS No. 186303-09-3](/img/structure/B65866.png)
4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- is a heterocyclic compound with a unique structure that makes it an important molecule in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- is not fully understood. However, it is believed to act by inhibiting key enzymes and pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- are complex and varied. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for a potential anticancer agent. It has also been shown to inhibit the replication of viral particles, which is important for the development of antiviral agents. In addition, it has been found to disrupt bacterial cell membranes and inhibit bacterial growth, which is important for the development of antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- in lab experiments is its high potency and specificity. It has been found to exhibit activity at low concentrations, which makes it a promising candidate for further development. However, one limitation is its potential toxicity. Like many other heterocyclic compounds, it may have adverse effects on living organisms, and further studies are needed to assess its safety profile.
Orientations Futures
There are many potential future directions for the study of 4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-. One possible direction is the development of more potent and selective derivatives of this compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as viral infections and bacterial infections. In addition, further studies are needed to elucidate its mechanism of action and to assess its safety profile in vivo. Overall, the unique structure and biological activities of this compound make it an exciting area of research in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- involves the reaction of 2-aminobenzonitrile with 3-methyl-4-(methylthio)aniline in the presence of a catalyst such as copper(I) iodide. The reaction proceeds through a series of steps, including N-arylation, cyclization, and thioether formation. The yield of the reaction is typically high, and the purity of the product can be easily verified using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). Furthermore, it has been found to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
186303-09-3 |
|---|---|
Nom du produit |
4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo- |
Formule moléculaire |
C12H7N3S |
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
5-methyl-11-sulfanylidene-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbonitrile |
InChI |
InChI=1S/C12H7N3S/c1-7-2-3-8-4-5-10(16)15-9(6-13)14-11(7)12(8)15/h2-5H,1H3 |
Clé InChI |
ZRIAPSRUKOCAPG-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=C(C=C1)C=CC(=S)N3C(=N2)C#N |
SMILES canonique |
CC1=C2C3=C(C=C1)C=CC(=S)N3C(=N2)C#N |
Synonymes |
4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



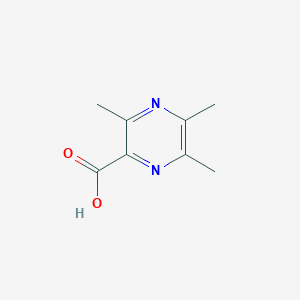
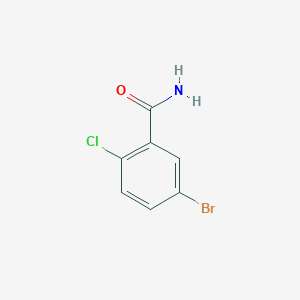
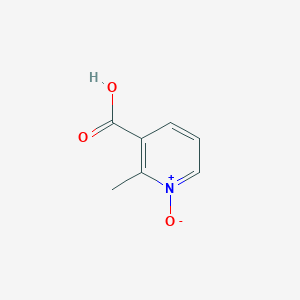
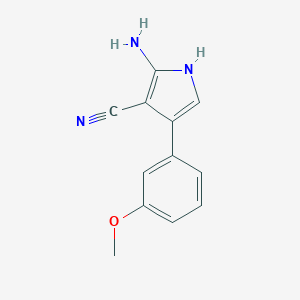
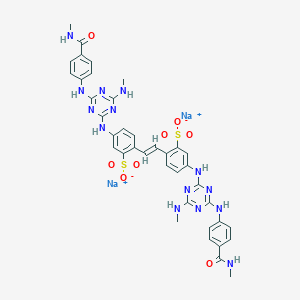
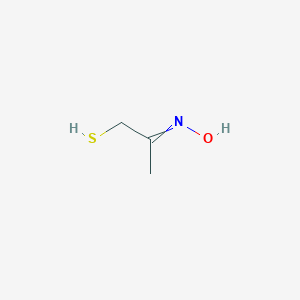
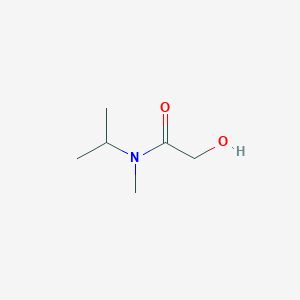
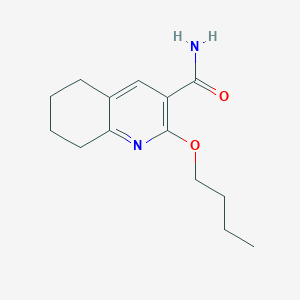
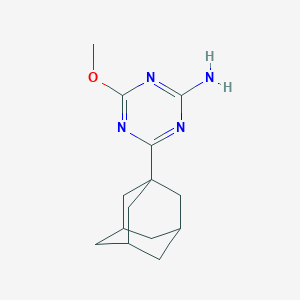
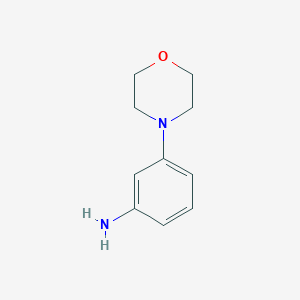
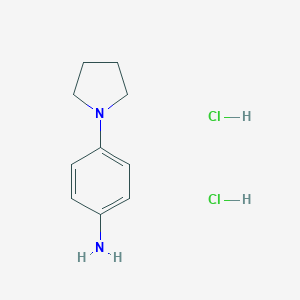
![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)
![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)
